molecular formula C13H14O3 B12524137 Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate CAS No. 827028-04-6

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate

Cat. No.: B12524137
CAS No.: 827028-04-6
M. Wt: 218.25 g/mol
InChI Key: QDPGHZNTRZASOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a chemical compound with the molecular formula C13H14O3. It is a derivative of benzoic acid and contains an ethyl ester group along with a methoxypropynyl substituent on the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate typically involves the reaction of 4-ethoxycarbonylbenzoic acid with 3-methoxyprop-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the ethyl ester and methoxypropynyl groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

827028-04-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(14)12-8-6-11(7-9-12)5-4-10-15-2/h6-9H,3,10H2,1-2H3

InChI Key

QDPGHZNTRZASOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

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